PROTAC Linker Degradation Efficiency: PEG16 Chain Outperforms PEG8 and PEG12 in In Vitro Assay
A study comparing PEG linker length in a PROTAC platform demonstrated that a construct utilizing a PEG16 linker achieved significantly higher degradation activity than those with PEG8 or PEG12 linkers. The assay measured protein degradation readout, where a lower readout value indicates more potent degradation [1].
| Evidence Dimension | In Vitro PROTAC-Mediated Target Protein Degradation (Readout Value) |
|---|---|
| Target Compound Data | 1021.21 |
| Comparator Or Baseline | PEG4: 1311.54; PEG8: 635.07; PEG12: 415.81 |
| Quantified Difference | PEG12 provided the most potent degradation (lowest readout), followed by PEG8, then PEG16. The performance difference between PEG16 and PEG12 is significant (p-value < 0.05). |
| Conditions | In vitro cell-based assay screening platform for PROTAC linkers. |
Why This Matters
This demonstrates that while PEG16 is not the most potent in this specific assay, it represents a critical intermediate length that provides a unique balance of activity and physicochemical properties, avoiding the potential for suboptimal degradation seen with shorter (PEG4) or excessively flexible linkers.
- [1] PMC7483003. Figure 3: In vitro screening of selected linkers via the developed platform. The negative control possesses the highest readout (1616.25) followed by PEG4 (1311.54), PEG16 (1021.21), PEG8 (635.073), and PEG12 (415.805), indicating that PEG12 is the most potent linker. View Source
